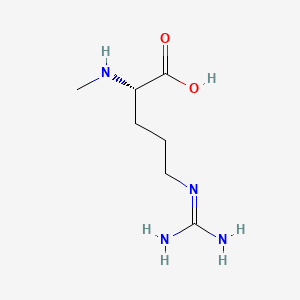

N2-Methyl-L-arginine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWVQPHTOUKMDI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179499 | |

| Record name | Arginine, N2-methyl-, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-28-6 | |

| Record name | N2-Methyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine, N2-methyl-, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-METHYL-L-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RBJ4ZE9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Methylated Arginine Research

The investigation into methylated arginine derivatives is a field that has evolved over several decades, built upon foundational discoveries in protein chemistry and enzymology. This history provides the essential backdrop for understanding the scientific interest in compounds like N2-Methyl-L-arginine.

The concept of post-translational modification of arginine residues first gained traction about 60 years ago. tandfonline.com A pivotal moment occurred in 1967, when Paik and Kim identified methylated arginine in calf thymus histones, demonstrating that arginine residues within proteins could be enzymatically modified after protein synthesis. rsc.org This discovery opened a new avenue in understanding protein function and regulation.

Subsequent research focused on identifying and characterizing these modified amino acids. In 1970, Kakimoto and Akazawa isolated two significant methylated arginines, asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), from human urine. biocrates.comnih.govresearchgate.net These findings indicated that methylated arginines were not just protein components but also existed as free molecules in biological fluids, hinting at a broader physiological role. biocrates.com

A major leap in understanding the function of these molecules came in the early 1990s. In 1992, Patrick Vallance and his colleagues discovered that ADMA acts as an endogenous inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing the critical signaling molecule nitric oxide (NO) from L-arginine. wikipedia.orgbiocrates.comnih.gov This established a direct link between arginine methylation and the regulation of vital physiological processes, including vascular tone and cardiovascular health. wikipedia.orgnih.gov

The discovery of the enzymes responsible for arginine methylation, known as Protein Arginine Methyltransferases (PRMTs), further clarified the biological pathways involved. tandfonline.commdpi.com These enzymes transfer methyl groups from S-adenosylmethionine to arginine residues in proteins. nih.gov The field has since expanded to identify different types of PRMTs that produce various methylated forms, including monomethylarginine and both asymmetric and symmetric dimethylarginine. mdpi.comnih.gov The development of advanced analytical techniques, such as mass spectrometry, in the early 2000s greatly accelerated the identification of numerous arginine-methylated proteins and their roles in diverse cellular functions like DNA repair, signal transduction, and RNA processing. tandfonline.comtandfonline.comnih.gov

Table 1: Key Milestones in Methylated Arginine Research

| Year | Discovery | Significance | Reference(s) |

|---|---|---|---|

| 1967 | First identification of methylated arginine in calf thymus histones. | Established the existence of post-translational arginine methylation. | rsc.org |

| 1970 | Isolation of asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) from human urine. | Showed that methylated arginines are present as free molecules in biological fluids, suggesting a metabolic role. | biocrates.comnih.gov |

| 1988 | L-arginine identified as the physiological precursor for nitric oxide (NO). | Laid the groundwork for understanding how arginine analogues might interfere with NO production. | nih.gov |

| 1992 | Discovery that ADMA is an endogenous inhibitor of nitric oxide synthase (NOS). | Revealed a major physiological function for a methylated arginine derivative, linking it to cardiovascular regulation. | wikipedia.orgbiocrates.comnih.gov |

| 1996 | Discovery of the first mammalian Protein Arginine Methyltransferase (PRMT1). | Identified the enzyme family responsible for creating methylated arginines. | rsc.org |

| Early 2000s | Development of large-scale mass spectrometry approaches. | Enabled high-throughput identification of arginine-methylated proteins and their modification sites, expanding the known scope of this PTM. | tandfonline.comtandfonline.com |

Significance of N2 Methyl L Arginine As a Research Tool in Biochemical and Physiological Studies

Endogenous Biosynthesis and Formation Pathways

The generation of free this compound in the body is a two-step process, beginning with the post-translational modification of proteins and culminating in their breakdown.

The synthesis of methylated arginine residues within proteins is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). nih.govnih.gov These enzymes transfer a methyl group from the universal methyl donor S-adenosyl-L-methionine (AdoMet) to the guanidino nitrogen atoms of arginine residues. nih.govmdpi.com This process, known as protein arginine methylation, is a common post-translational modification that influences numerous cellular functions, including gene transcription, signal transduction, and DNA repair. nih.govacs.orgnih.gov

PRMTs are classified into different types based on the methylation products they generate. acs.orgnih.gov All PRMT types can catalyze the formation of ω-NG-monomethylarginine (MMA), which is the methylated residue from which this compound is derived upon proteolysis. mdpi.comnih.gov

Type I PRMTs (e.g., PRMT1, PRMT3, PRMT4, PRMT6, PRMT8) first create MMA and then add a second methyl group to the same terminal guanidino nitrogen atom, resulting in asymmetric dimethylarginine (ADMA). mdpi.comnih.gov

Type II PRMTs (e.g., PRMT5, PRMT7, PRMT9) also form MMA as an intermediate but then add a second methyl group to the other terminal guanidino nitrogen, creating symmetric dimethylarginine (SDMA). mdpi.comnih.govresearchgate.net

Type III PRMTs (e.g., PRMT7 in some classifications) are exclusively responsible for producing only monomethylarginine. nih.govnih.gov

The methylation process itself, which occurs on arginine residues within proteins, does not alter the charge but increases the size and hydrophobicity of the residue, which can affect protein-protein and protein-nucleic acid interactions. nih.gov

Table 1: Classification of Protein Arginine Methyltransferases (PRMTs)

| PRMT Type | Enzymes | Methylation Product(s) |

|---|---|---|

| Type I | PRMT1, PRMT2, PRMT3, PRMT4, PRMT6, PRMT8 | Monomethylarginine (MMA), Asymmetric Dimethylarginine (ADMA) |

| Type II | PRMT5, PRMT9 | Monomethylarginine (MMA), Symmetric Dimethylarginine (SDMA) |

| Type III | PRMT7 | Monomethylarginine (MMA) only |

This table summarizes the types of PRMTs and the specific methylated arginine derivatives they produce. mdpi.comnih.govnih.gov

Free this compound (also known as NG-monomethyl-L-arginine or L-NMMA) is not synthesized directly. nih.gov Instead, it is released into the cytosol following the proteolysis (breakdown) of proteins that contain monomethylated arginine residues. nih.govnih.gov This intracellular pool of methylated proteins undergoes constant turnover through pathways like the proteasome and autophagy. mdpi.com When these proteins are degraded, the modified amino acids, including MMA, ADMA, and SDMA, are liberated into the free amino acid pool. nih.govresearchgate.net From the cytosol, these free methylarginines can be transported out of the cell and into the plasma. nih.gov

Interplay with L-Arginine Metabolism

Once released, this compound and other methylarginines can interfere with the metabolic pathways of their parent amino acid, L-arginine, primarily due to their structural similarities.

This compound competes with L-arginine for several key processes. One of the most significant is the competition for cellular transport via cationic amino acid transporters (CATs). nih.gov This competition can limit the intracellular availability of L-arginine, which is a substrate for multiple enzymes. nih.gov Furthermore, this compound can act as a competitive inhibitor of enzymes that utilize L-arginine. nih.govfrontiersin.org For instance, both asymmetric dimethylarginine (ADMA) and this compound (L-NMMA) are known endogenous inhibitors of nitric oxide synthases (NOS). nih.govnih.gov Symmetric dimethylarginine (SDMA), however, primarily competes with L-arginine for cellular uptake and does not significantly inhibit NOS. nih.govnih.gov

The most extensively studied interaction of this compound is its inhibitory effect on the nitric oxide (NO) pathway. nih.gov NO is a critical signaling molecule synthesized from L-arginine by the enzyme family Nitric Oxide Synthase (NOS), which converts L-arginine into NO and L-citrulline. youtube.comnih.gov This process is a key component of the arginine-citrulline-nitric oxide cycle. nih.gov

This compound functions as a competitive inhibitor of all three major NOS isoforms (neuronal NOS, inducible NOS, and endothelial NOS). nih.govnih.gov By binding to the same site as L-arginine, it blocks the synthesis of NO. nih.govnih.gov Research has shown that this compound can also act as an alternate, slow substrate for NOS, being converted into products like NG-hydroxy-NG-methyl-L-arginine. nih.gov This interaction not only reduces NO production but also leads to the uncoupling of NOS activity, which can result in the formation of reactive oxygen species instead of NO. nih.gov The inhibition of NO synthesis by endogenous this compound is considered a potential mechanism for modulating physiological and pathological processes. nih.gov

Cellular Uptake and Transport Mechanisms

The transport of this compound across the cell membrane is a critical step for its metabolic activity and its ability to interfere with L-arginine pathways. As a cationic amino acid, its transport is mediated by specific protein carriers. mdpi.com

Studies have identified that this compound uptake is handled by the same cationic amino acid transport systems responsible for L-arginine transport, particularly the system y+ transporters (which include CAT1 and CAT2). nih.govnih.gov Evidence from studies on human vascular endothelial cells and murine macrophages shows that the uptake of L-NMMA is a carrier-mediated, saturable process. nih.gov In these cell types, L-arginine, ADMA, and SDMA all significantly inhibit the uptake of radiolabeled L-NMMA, confirming they share and compete for the same transport mechanisms. nih.gov For example, N-methyl-L-arginine (L-NMMA) was found to strongly inhibit the uptake of L-arginine in neuronal cell lines, indicating mediation by the y+ system. nih.gov The affinity of these transporters for this compound is characterized by Ki or Kt values, with an apparent Kt of 77 µM reported in endothelial cells and 51 µM in macrophage cells. nih.gov

Table 2: Cellular Transport of this compound

| Transport System | Key Transporters | Characteristics | Competitive Inhibitors | Cell Types Studied |

|---|---|---|---|---|

| System y+ | CAT1, CAT2 (SLC7A1, SLC7A2) | Carrier-mediated, saturable, temperature-dependent | L-arginine, ADMA, SDMA | Endothelial cells, Macrophages, Neuronal cells |

This table details the primary transport system responsible for the cellular uptake of this compound, highlighting its competitive nature. mdpi.comnih.govnih.gov

Involvement of Cationic Amino Acid Transporters (CATs)

The transport of this compound into cells is primarily facilitated by the same transporters responsible for L-arginine uptake. These transporters are known as cationic amino acid transporters (CATs), which constitute the transport system y+. encyclopedia.pubmdpi.com The CAT family is a subgroup of the SLC7 family of transport proteins and is relatively selective for cationic amino acids like L-arginine, L-lysine, and L-ornithine. mdpi.com System y+ transporters, including CAT1 and CAT2, are crucial for the cellular uptake of L-arginine and its methylated derivatives. mdpi.com

The transport mediated by the CAT system is characteristically independent of sodium (Na+) and insensitive to pH, but it can be activated by membrane hyperpolarization and trans-stimulation, where the presence of a substrate on one side of the membrane stimulates the transport of another substrate from the other side. encyclopedia.pub Research on amyotrophic lateral sclerosis (ALS) model cell lines has demonstrated that the uptake of L-arginine is strongly inhibited by its analog, N-methyl-L-arginine (L-NMMA), indicating that the uptake is mediated by the system y+ transporter. nih.gov Specifically, system y+ is responsible for the majority of L-arginine transport in these cell lines. nih.gov L-NMMA is also known to inhibit the uptake of arginine via the lysosomal system c. tocris.combiocrick.com

Specificity and Regulation of this compound Uptake

The uptake of this compound (L-NMMA) is a selective and regulated process that occurs via carrier-mediated systems. nih.gov In human vascular endothelial cells (SGHEC-7), the uptake happens through a single saturable system with an apparent transport constant (Kt) of 77 ± 2 µM. nih.gov In murine macrophage J774 cells, the process involves both a saturable component with a Kt of 51 ± 6 µM and a nonsaturable component. nih.gov The uptake in both cell types is dependent on time and temperature. nih.gov

The specificity of the transporter is demonstrated by inhibition studies. The uptake of L-NMMA is significantly inhibited by a 100-fold excess of L-arginine and other related compounds, as detailed in the table below. nih.gov

Table 1: Inhibition of L-[14C]NMMA (10 µM) Uptake in Endothelial and Macrophage Cells Data derived from studies on human vascular endothelial cells (SGHEC-7) and murine macrophage J774 cells. nih.gov

| Inhibitor (1 mM) | Cell Type | Inhibition (%) |

| L-NMMA | Endothelial | ~85% |

| Macrophage | ~75% | |

| Asymmetric NG,NG-dimethyl-L-arginine (ADMA) | Endothelial | ~70% |

| Macrophage | ~65% | |

| Symmetric NG,NG-dimethyl-L-arginine (SDMA) | Endothelial | ~60% |

| Macrophage | ~50% | |

| L-arginine | Endothelial | ~80% |

| Macrophage | ~70% | |

| D-arginine | Endothelial | ~55% |

| Macrophage | ~45% | |

| NG-nitro-L-arginine | Both | ~30% |

| Aminoguanidine | Both | ~30% |

| L-citrulline | Both | ~30% |

Regulation of L-NMMA uptake can be influenced by inflammatory stimuli. For instance, incubating macrophage J774 cells with lipopolysaccharide (LPS) leads to an induction of nitric oxide (NO) synthase activity and a corresponding enhancement of L-NMMA uptake. nih.gov This enhanced uptake can be prevented by treating the cells with the protein synthesis inhibitor cycloheximide, suggesting that the induction of uptake requires the synthesis of new transporter proteins. nih.gov

Metabolic Fate and Elimination of this compound

Once inside the cell, this compound, also known as NG-Methyl-L-arginine (L-NMA), is not merely an inert inhibitor. It also functions as an alternate substrate for nitric oxide synthase (NOS). nih.gov The metabolism of L-NMA by NOS is complex, leading to multiple products. nih.gov A primary metabolic reaction is the hydroxylation of L-NMA to produce NG-hydroxy-NG-methyl-L-arginine (L-NHMA). nih.gov

The processing of L-NMA by NOS can also result in the formation of L-arginine and citrulline. nih.gov This suggests a pathway involving deformylation of L-NMA and its hydroxylated intermediate, L-NHMA, which precedes the generation of citrulline and nitric oxide. nih.gov Furthermore, another metabolic pathway for monomethylarginine (MMA) involves the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which metabolizes it to dimethylamine (B145610) and citrulline. encyclopedia.pub The turnover of L-NMA to citrulline and nitric oxide is slow compared to the processing of L-arginine. nih.gov

The ultimate elimination of related methylated arginine compounds, such as symmetric dimethylarginine (SDMA), occurs primarily through urinary excretion. encyclopedia.pub While specific elimination pathways for this compound are not as extensively detailed, this provides a likely route for its removal from the body.

Table 2: Summary of Metabolic Products of this compound Based on findings from in vitro studies with nitric oxide synthase and other enzymes. encyclopedia.pubnih.gov

| Metabolizing Enzyme | Product(s) |

| Nitric Oxide Synthase (NOS) | NG-hydroxy-NG-methyl-L-arginine (L-NHMA) |

| L-arginine | |

| Citrulline | |

| Nitric Oxide | |

| Dimethylarginine Dimethylaminohydrolase (DDAH) | Dimethylamine |

| Citrulline |

Molecular Mechanisms of Action of N2 Methyl L Arginine

Nitric Oxide Synthase (NOS) Inhibition

Current scientific literature indicates that the principal mechanism of N2-Methyl-L-arginine is not the direct inhibition of the nitric oxide synthase (NOS) enzyme family. Instead, it indirectly curtails nitric oxide (NO) production by limiting the intracellular availability of the essential substrate, L-arginine. By acting as an inhibitor of L-arginine transport, this compound effectively reduces the substrate pool available for NOS enzymes to synthesize NO.

Competitive Inhibition of L-Arginine at the NOS Active Site

There is no direct evidence to suggest that this compound functions as a competitive inhibitor at the active site of NOS enzymes. This mode of action is characteristic of other arginine analogs, such as NG-monomethyl-L-arginine (L-NMMA), which structurally mimic L-arginine to a degree that allows them to bind to the NOS active site and compete with the natural substrate. nih.gov The action of this compound is targeted at the transport mechanism responsible for cellular uptake of L-arginine, not the enzyme itself.

Mechanism-Based Inhibition Properties of this compound

Mechanism-based inhibition, where the inhibitor is converted by the target enzyme into a reactive species that irreversibly inactivates the enzyme, is a known property of certain arginine derivatives like NG-methyl-L-arginine (L-NMA) with respect to inducible and neuronal NOS. nih.govnih.gov However, this mechanism of action has not been attributed to this compound in the available scientific literature.

Differential Effects and Isoform Specificity Across eNOS, nNOS, and iNOS

Given that this compound's primary action is the inhibition of L-arginine uptake, its effect on the different NOS isoforms—endothelial (eNOS), neuronal (nNOS), and inducible (iNOS)—is not based on differential binding affinity to the enzymes. Instead, the impact on each isoform would depend on the cell type and its specific reliance on the inhibited transport system for its L-arginine supply. nih.gov All three isoforms require L-arginine to produce nitric oxide; therefore, limiting this substrate would globally affect NO synthesis in any cell where the targeted transporter is active. oup.com

Allosteric Modulation of NOS Dimerization

Allosteric modulators can influence enzyme activity by binding to a site other than the active site, often affecting the enzyme's conformational state, such as its dimerization status. While factors like tetrahydrobiopterin (B1682763) (BH4) and L-arginine itself are known to play roles in stabilizing the NOS dimer, there is no evidence to suggest that this compound functions as an allosteric modulator of NOS dimerization.

Interactions with Other Cellular Pathways and Enzymes

The most clearly defined molecular action of this compound is its influence on cellular pathways through the inhibition of amino acid transport, which has significant downstream consequences for enzymes that rely on L-arginine.

Influence on Arginase Activity and Substrate Availability

The primary and most well-documented molecular mechanism of this compound is its role as a selective inhibitor of L-arginine uptake. Specifically, it inhibits the transport of L-arginine via the lysosomal system c. tocris.comrndsystems.com Research has identified it as a selective L-arginine uptake inhibitor with a dissociation constant (Ki) of 500 μM in human fibroblasts. rndsystems.commedchemexpress.com

L-arginine serves as a critical substrate for two major competing enzymatic pathways: the nitric oxide synthases (NOS) and the arginases. nih.govnih.gov

Nitric Oxide Synthase (NOS): Converts L-arginine to nitric oxide and L-citrulline.

Arginase: Hydrolyzes L-arginine into ornithine and urea (B33335).

By inhibiting the transport of L-arginine into the cell, this compound effectively starves both of these pathways of their common substrate. This reduction in intracellular L-arginine availability leads to a decrease in the metabolic flux through both the NOS and arginase pathways. The competition between NOS and arginase for L-arginine is a critical regulatory point in many physiological and pathological conditions, and by limiting the total available substrate, this compound can modulate the output of both enzymes simultaneously. nih.govnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Description | Reference |

| Primary Mechanism | Selective inhibitor of L-arginine uptake. | tocris.com, medchemexpress.com |

| Molecular Target | Lysosomal system c (cationic amino acid transporter). | tocris.com, rndsystems.com |

| Inhibitor Constant (Ki) | 500 μM for the inhibition of arginine uptake in human fibroblasts. | medchemexpress.com, rndsystems.com |

| Effect on NOS/Arginase | Indirectly reduces the activity of both enzymes by limiting the availability of their common substrate, L-arginine. | nih.gov, nih.gov |

Table 2: Comparison of Arginine Derivatives

| Feature | This compound | NG-Methyl-L-arginine (L-NMA / L-NMMA) |

| Primary Site of Action | L-arginine transporter (Lysosomal system c). tocris.comrndsystems.com | Active site of Nitric Oxide Synthase (NOS) enzymes. nih.gov |

| Mechanism vs. NOS | Indirect inhibition via substrate depletion. | Direct competitive inhibition of L-arginine binding. nih.gov Also acts as a mechanism-based inhibitor for iNOS and nNOS. nih.gov |

| Direct Enzyme Target | None identified. | All NOS isoforms (eNOS, nNOS, iNOS). nih.govnih.gov |

| Reported Inhibitor Constant (Ki) | 500 μM (for transport inhibition). medchemexpress.com | ~2.7 μM (for inactivation of iNOS). nih.gov |

Physiological and Pathophysiological Roles of N2 Methyl L Arginine

Renal System Research

N2-Methyl-L-arginine and other related compounds that inhibit nitric oxide synthase (NOS) have a significant impact on renal hemodynamics. Basal production of nitric oxide (NO) is essential for maintaining normal renal blood flow. nih.gov Studies in healthy humans have demonstrated that administration of N(G)-monomethyl-L-arginine (L-NMMA), a potent NOS inhibitor, leads to a significant decrease in renal plasma flow without affecting the glomerular filtration rate. nih.gov This vasoconstrictive effect highlights that the renal vasculature is particularly sensitive to the inhibition of NOS. nih.gov The reduction in renal blood flow caused by L-NMMA can be reversed by the co-infusion of L-arginine, the substrate for NO synthesis, confirming the central role of the L-arginine-NO pathway in regulating renal perfusion. nih.gov

Animal studies further support these findings, indicating that NO plays a tonic vasodilatory role, particularly in the renal medullary circulation. koreamed.org The renal medulla, despite receiving a small fraction of total renal blood flow, is critical for long-term blood pressure control and sodium homeostasis. koreamed.org Inhibition of NO synthesis in the renal medulla can lead to significant reductions in medullary blood flow. koreamed.orgresearchgate.net Research has shown that the transport of L-arginine into medullary cells is a key factor in maintaining local NO production and, consequently, blood flow. researchgate.net

In patients with CKD, plasma levels of endogenous NOS inhibitors are often elevated. nih.gov This is due to a combination of reduced renal excretion and decreased metabolic breakdown of these inhibitors. researchgate.net The accumulation of inhibitors like ADMA is a major independent risk factor in end-stage renal disease (ESRD). nih.govresearchgate.net This inhibition of NO synthesis contributes to renal and systemic vasoconstriction, which can exacerbate hypertension and accelerate the decline in renal function. nih.gov

While L-arginine supplementation has been explored as a potential therapy to counteract NO deficiency, its effects are complex and can be detrimental in certain contexts, such as in some models of glomerulonephritis. nih.govfrontiersin.org In CKD, the body's ability to synthesize L-arginine is compromised due to the loss of functional renal mass. nih.gov However, plasma levels of L-arginine often remain within the low-normal range, suggesting that a simple substrate deficiency may not be the sole issue. nih.gov Impaired transport of L-arginine into endothelial cells could also play a role, limiting its availability for NO production even when plasma levels are adequate. nih.govresearchgate.net

Nitric oxide (NO) plays a direct role in the kidney's regulation of sodium and water balance. It generally exerts an inhibitory effect on sodium reabsorption in the renal tubules, which promotes the excretion of sodium (natriuresis) and water (diuresis). koreamed.org This effect is crucial for the pressure-natriuresis mechanism, where the kidney excretes more sodium and water in response to an increase in renal arterial pressure. koreamed.org

Inhibition of NO synthesis with compounds like N(G)-nitro-L-arginine methyl ester (L-NAME) disrupts this process. Studies have shown that infusion of L-NAME into the renal medulla can cause sodium retention, which may contribute to the development of hypertension. koreamed.org In animal models, the combination of reduced NO production (via L-NAME) and a high-salt diet has been shown to induce nocturnal polyuria. nih.gov This occurs because the overactivation of the intrarenal angiotensin II-SPAK-NCC pathway leads to insufficient sodium excretion during the active phase and excessive excretion during the resting phase, causing osmotic diuresis at night. nih.gov However, some long-term studies in hypertensive rats found that chronic administration of a low dose of L-NAME did not significantly alter diuresis or sodium and potassium excretion, suggesting that the direct impact on excretion may depend on the specific experimental conditions and duration. nih.gov

| Renal Parameter | Effect of this compound (and related NOS inhibitors) | Mechanism |

| Renal Blood Flow | Decreased | Inhibition of tonic NO-mediated vasodilation, particularly in the medullary circulation. |

| Renal Function | Potential for decline | Contribution to NO deficiency, which is a factor in the progression of chronic kidney disease. |

| Sodium Excretion | Decreased (retention) | Inhibition of NO's direct inhibitory effect on tubular sodium reabsorption. |

| Water Excretion | Decreased (retention) | Follows the retention of sodium. |

Nervous System Research

Beyond its peripheral effects on blood vessels, nitric oxide (NO) produced in the brain acts as a neurotransmitter and plays a role in the central regulation of the autonomic nervous system. ahajournals.orgnih.gov Research using N(G)-methyl-L-arginine (NMA), a selective inhibitor of NO synthesis, has provided insights into this central regulatory function.

In anesthetized rats, the administration of NMA was found to increase renal sympathetic nerve activity. ahajournals.orgnih.gov This effect was significantly potentiated after baroreceptor deafferentation, a procedure that removes the influence of peripheral blood pressure sensors. ahajournals.orgnih.gov Furthermore, the NMA-induced increase in sympathetic activity was abolished by high spinal cord transection, indicating that the site of action is supraspinal. ahajournals.org These findings suggest that there is a tonic, central production of NO that serves to inhibit sympathetic outflow. ahajournals.org When this central NO synthesis is blocked by NMA, the inhibitory signal is removed, leading to an increase in sympathetic tone. ahajournals.orgnih.gov

This centrally mediated increase in sympathetic drive contributes to the hypertensive effects observed with systemic NOS inhibition. nih.gov Chronic administration of L-NAME has been shown to cause a significant increase in central sympathetic tone, playing an important role in the development and maintenance of hypertension in this experimental model. nih.gov Therefore, this compound and related inhibitors affect cardiovascular function not only by direct peripheral vasoconstriction but also by modulating the central nervous system's control over sympathetic activity. ahajournals.orgnih.gov

Insights into Neuroinflammation and Neurodegenerative Disease Models

This compound (L-NMA) is a compound that has been studied for its role in neuroinflammation and neurodegenerative diseases. Neuroinflammation is the inflammatory response within the brain and is associated with many neurodegenerative diseases. mdpi.com The L-arginine/nitric oxide (NO) pathway has been shown to be dysfunctional in both neurodegenerative and vascular dementia. researchgate.net

In the context of Alzheimer's disease (AD), a common form of dementia, abnormalities in L-arginine availability and metabolism are considered in its pathogenesis. nih.gov L-arginine is a precursor for nitric oxide (NO), and a lack of L-arginine in the vascular endothelium can lead to a deficiency of NO, which is a key factor in the development of atherosclerosis, a condition linked to sporadic AD. nih.gov Some studies suggest that L-arginine acts as a protective molecule by modulating oxidant-mediated neuroinflammation through the production of NO. nih.gov However, other research indicates that the effects of inducible nitric oxide synthase (iNOS) on neurons contribute to neurodegenerative diseases. nih.gov For instance, neurons bearing neurofibrillary tangles, a hallmark of AD, have been found to express iNOS in affected brain regions. nih.gov

In Parkinson's disease (PD), another neurodegenerative disorder, L-arginine is involved in the synthesis of nitric oxide and can influence oxidative stress and energy metabolism, which are key to the disease's pathogenesis. researchgate.net Damage to neurons, such as that induced by the neurotoxin MPP+, is thought to be facilitated by excessive nitric oxide generation through nitric oxide synthase (NOS). researchgate.net

At pathological levels, nitric oxide can negatively impact brain function by causing nitroxidative stress and promoting the development of neurodegenerative diseases like Alzheimer's and Parkinson's. tandfonline.com

Impact on Neuronal Nitric Oxide Synthase Activity and Signaling

This compound (L-NMA) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), including neuronal NOS (nNOS or NOS1). nih.gov By inhibiting NOS, L-NMA blocks the conversion of L-arginine to nitric oxide (NO). youtube.com NO is a significant regulator of physiological processes in the central nervous system (CNS), where it is involved in cerebral blood flow, memory consolidation, and sleep-wake cycles. tandfonline.com

Research in anesthetized rats has shown that L-NMA administration leads to a dose-dependent and sustained increase in blood pressure. nih.govahajournals.org This effect is, in part, due to the central regulation of sympathetic tone. nih.govahajournals.org The study observed that after an initial transient decrease, renal sympathetic nerve activity increased following L-NMA administration, while blood pressure remained elevated. nih.govahajournals.org This suggests that NO may play a role in the central regulation of sympathetic tone, in addition to its role in modulating vascular resistance peripherally. nih.govahajournals.org The effects of L-NMA on blood pressure and renal nerve activity were blocked by L-arginine. nih.govahajournals.org

L-NMA's ability to inhibit nNOS makes it a valuable tool for studying the physiological and pathological roles of NO in the nervous system. nih.gov

Immune System and Inflammatory Response Research

Role in Sepsis and Septic Shock Pathophysiology

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to septic shock, which involves severe hypotension and organ dysfunction. nih.gov The amino acid L-arginine and its metabolic pathways play a complex role in the pathophysiology of sepsis. nih.govportlandpress.com

During sepsis, there is an increased breakdown of protein to maintain the supply of arginine, as both dietary intake and the body's own production of arginine are reduced. nih.gov At the same time, the consumption of arginine is significantly increased through the arginase and nitric oxide (NO) synthase pathways. nih.gov This imbalance often results in lower plasma arginine levels, making it a conditionally essential amino acid during sepsis. nih.gov

Increased synthesis of NO has been implicated in the vasodilation and resistance to vasopressor drugs seen in septic shock. portlandpress.com This has led to the investigation of NOS inhibitors, such as N(G)-methyl-L-arginine, as potential therapeutic agents. portlandpress.com However, a multicenter trial of N(G)-methyl-L-arginine in patients with septic shock was terminated early due to an increase in mortality in the group receiving the drug. portlandpress.com

Studies in animal models have shown that L-arginine supplementation can have beneficial effects, such as preventing increases in pulmonary arterial blood pressure and improving protein metabolism in a hyperdynamic pig model of sepsis. nih.gov

Modulation of Macrophage Activity and Nitric Oxide Production in Inflammation

Macrophages are key immune cells that play a central role in inflammation. frontiersin.org The metabolism of L-arginine within macrophages is a critical determinant of their function and can influence the direction of an immune response. nih.gov Macrophages can metabolize L-arginine through two primary pathways: nitric oxide synthase (NOS) to produce nitric oxide (NO), and arginase to produce urea (B33335) and ornithine. caldic.com

The activation of macrophages, for instance by lipopolysaccharide (LPS), can lead to the expression of inducible NOS (iNOS or NOS2), resulting in the production of large amounts of NO. nih.govnih.gov This NO is a major effector molecule in the antimicrobial and cytotoxic activities of rodent macrophages. nih.govnih.gov The production of NO by activated macrophages is dependent on the concentration of L-arginine. caldic.com

Arginase can compete with NOS for their common substrate, L-arginine, and thereby modulate the production of NO. caldic.com By depleting L-arginine, arginase can limit the amount of substrate available for NOS, thus reducing NO synthesis. caldic.com This regulatory mechanism is particularly important when the extracellular supply of L-arginine is limited. caldic.com

The balance between the NOS and arginase pathways in macrophages is crucial in regulating immune responses. The M1, or classical, activation of macrophages is associated with iNOS activity and NO production, which has anti-proliferative effects necessary for pathogen defense. frontiersin.org In contrast, M2, or alternative, activation is associated with arginase activity, which is linked to tissue repair. frontiersin.org

This compound Effects on Cytokine-Induced Hypotension (e.g., Interleukin-2 (B1167480), Tumor Necrosis Factor-alpha)

Certain cytokines, such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-alpha), can induce profound hypotension, which is a significant dose-limiting toxicity in their clinical use. pnas.orgpnas.orgnih.gov Research has shown that this compound (L-NMA), an inhibitor of nitric oxide synthase, can effectively reverse this hypotension. pnas.orgpnas.orgnih.govnih.gov This suggests that the hypotensive effects of these cytokines are mediated by an overproduction of nitric oxide (NO). pnas.orgpnas.orgnih.gov

In a study involving patients who developed hypotension during IL-2 therapy, the administration of L-NMA resulted in a significant increase in mean blood pressure and systemic vascular resistance. nih.gov These hemodynamic effects were accompanied by a decrease in the cardiac index. nih.gov The study concluded that the hemodynamic changes induced by IL-2 are reversed by L-NMA, providing evidence for the role of NO in cytokine-induced vasodilation. nih.gov

Similarly, in animal models, TNF-induced hypotension was completely reversed by the administration of L-NMA. pnas.orgpnas.orgnih.gov The effect of L-NMA on TNF-induced hypotension was antagonized by the administration of excess L-arginine, further supporting the involvement of the L-arginine-NO pathway. pnas.orgpnas.orgnih.gov Interestingly, L-NMA did not reverse hypotension induced by nitroglycerin, a compound that generates NO through a non-enzymatic, arginine-independent mechanism. pnas.orgnih.gov

Hemodynamic Effects of this compound in IL-2-Induced Hypotension

| Parameter | Before L-NMA | After L-NMA |

|---|---|---|

| Mean Blood Pressure (mm Hg) | 87 +/- 4 | 121 +/- 7 |

| Systemic Vascular Resistance (dyne.sec/cm5) | 549 +/- 51 | 860 +/- 167 |

| Pulmonary Vascular Resistance (dyne.sec/cm5) | 81 +/- 16 | 117 +/- 29 |

| Cardiac Index (L/min/m2) | 4.5 +/- 0.5 | 3.6 +/- 0.3 |

Data from a study on patients receiving IL-2 therapy. nih.gov

Immune Cell Regulation (e.g., Leukocytes, T-lymphocytes)

L-arginine metabolism plays a significant role in the regulation of various immune cells, including leukocytes and T-lymphocytes. nih.gov The availability of L-arginine and its subsequent metabolism through either the nitric oxide synthase (NOS) or arginase pathways can profoundly impact T-cell function. miami.edu

Myeloid suppressor cells (MSCs), a subset of myeloid cells, can utilize both inducible nitric oxide synthase (NOS2) and arginase 1 (Arg1) to control T-cell responses. miami.edu The induction of either of these enzymes can lead to a reversible block in T-cell proliferation. miami.edu When both enzymes are induced, peroxynitrites generated by NOS2 under conditions of limited arginine can cause activated T-lymphocytes to undergo apoptosis. miami.edu

L-arginine is crucial for T-cell survival and anti-tumor activity. nih.gov Activated T-cells have a high demand for L-arginine, and a drop in intracellular arginine concentration is observed after T-cell activation. nih.gov Increasing the availability of L-arginine can enhance T-cell survival. nih.gov Conversely, the degradation of L-arginine by myeloid-derived suppressor cells can lead to impaired T-cell responsiveness. nih.gov

This compound, as a selective inhibitor of L-arginine uptake, can be used to study these processes. medchemexpress.com By blocking the transport of L-arginine into cells, it can modulate the functions of immune cells that are dependent on L-arginine metabolism.

Cancer Biology Research

This compound as a Modulator of Arginine Metabolism in the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic milieu where cancer cells interact with surrounding cells, the extracellular matrix, and various signaling molecules. Within this environment, the metabolism of amino acids, particularly L-arginine, plays a critical role in cancer progression. nih.govdntb.gov.ua L-arginine is a conditionally essential amino acid involved in numerous cellular processes vital for tumor growth, including protein synthesis, cell signaling, and the production of nitric oxide (NO) and polyamines. nih.govmdpi.com Many tumors exhibit a heightened demand for arginine to fuel their rapid proliferation. nih.govnih.gov

This compound, also known as NG-monomethyl-L-arginine (L-NMMA), functions as a significant modulator of arginine metabolism primarily through its competitive inhibition of nitric oxide synthases (NOS). nih.govdata.gov The NOS family of enzymes metabolizes L-arginine to produce NO and L-citrulline. mdpi.com By competing with L-arginine for the same binding site on NOS, this compound effectively reduces the production of nitric oxide. This inhibition alters the metabolic fate of L-arginine within the tumor microenvironment.

The availability of arginine in the tumor microenvironment is a critical factor influencing both tumor growth and the host immune response. nih.gov Tumor-infiltrating immune cells, such as M2-like macrophages and myeloid-derived suppressor cells (MDSCs), express high levels of arginase, an enzyme that depletes extracellular arginine. mdpi.comencyclopedia.pub This depletion creates an immunosuppressive environment that hinders T-cell function. mdpi.com The introduction of a NOS inhibitor like this compound further complicates this metabolic landscape. While its primary action is on NOS, the pro-apoptotic effects of NOS inhibitors like NG-monomethyl-L-arginine can be manifested through the inhibition of the arginase pathway. nih.govdata.gov

Indirect Influence on Cancer Cell Proliferation and Angiogenesis via NOS Inhibition

The proliferation of cancer cells and the formation of new blood vessels, a process known as angiogenesis, are hallmarks of cancer progression that are heavily reliant on the tumor microenvironment. nih.gov this compound indirectly exerts significant influence over these processes by inhibiting nitric oxide synthase (NOS) and consequently reducing the bioavailability of nitric oxide (NO). nih.gov

Nitric oxide is a critical signaling molecule that can promote tumor growth and angiogenesis. nih.gov Tumor-derived NO has been shown to enhance angiogenesis, a process necessary to supply oxygen and nutrients to tumors larger than 1mm. nih.gov Experimental models have provided direct evidence for the role of NO in tumor progression. For instance, in a murine breast cancer model, a positive correlation was observed between NOS expression and tumor progression. nih.gov Treatment with NOS inhibitors, such as NG-methyl-L-arginine (NMMA), demonstrated anti-tumor and anti-metastatic effects. nih.gov

The inhibition of NOS by compounds like this compound has been shown to dramatically reduce the neovascular response in tumors. nih.gov In studies using a murine mammary adenocarcinoma cell line, NOS inhibition resulted in a reduced stromal component of tumor implants, which is crucial for supporting the vascular supply. nih.gov Similarly, in head and neck cancer, increased NOS activity is considered a biological marker for tumor progression related to angiogenesis, and NOS inhibitors have been proposed as potential anti-angiogenic drugs. oup.com The mechanism involves the suppression of endothelial cell proliferation, as NO can induce the expression of growth factors that act as survival factors for these cells. oup.com

By impeding NO production, this compound disrupts these pro-tumorigenic signaling pathways. The reduction in NO levels leads to decreased angiogenesis, effectively starving the tumor of the blood supply required for its growth and expansion. nih.govoup.com This, in turn, indirectly suppresses cancer cell proliferation, as the tumor's ability to sustain rapid cell division is compromised in a nutrient- and oxygen-poor environment. The pro-apoptotic action of NOS inhibitors like NG-monomethyl-L-arginine further contributes to the inhibition of tumor growth. nih.govdata.gov

Research Findings on this compound and Cancer

| Compound | Model System | Key Finding | Reference |

|---|---|---|---|

| NG-methyl-l-arginine (NMMA) | Murine Breast Cancer | Exhibited anti-tumor and anti-metastatic effects, partly by reducing tumor cell invasiveness. | nih.gov |

| NG-monomethyl-L-arginine | Cell Cultures | The pro-apoptotic action is manifested through inhibition of the arginase pathway. | nih.govdata.gov |

| NOS Inhibitors (general) | Head and Neck Cancer | Inhibition of tumor angiogenesis, suggesting a role as potential anti-angiogenic drugs. | oup.com |

| NG-nitro-l-arginine methyl ester (L-NAME) | Murine Mammary Adenocarcinoma | Dramatically reduced the neovascular response in vivo. | nih.gov |

Analytical and Methodological Approaches in N2 Methyl L Arginine Research

Quantification Methods in Biological Matrices

Accurate measurement of N2-Methyl-L-arginine and its isomers, such as NG-monomethyl-L-arginine (L-NMMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA), in biological fluids and tissues is fundamental to understanding their physiological and pathological significance. Various sophisticated analytical methods have been developed to achieve the required sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used method for quantifying methylarginines. nih.govnih.gov This technique relies on the chemical derivatization of the target analytes to render them fluorescent, thereby enhancing detection sensitivity. nih.gov

A common approach involves pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.govnih.gov Following derivatization, the sample is injected into the HPLC system. The separation of the derivatized methylarginines is typically achieved using a combination of cation exchange and reversed-phase columns. nih.gov For instance, a column-switching HPLC method can be employed where the derivatized methylarginines are first trapped on a cation exchange column to remove proteins, followed by separation on a reversed-phase column. nih.gov

Fluorescence is then monitored at specific excitation and emission wavelengths. For OPA-derivatized compounds, these are typically 340 nm and 455 nm, respectively. nih.gov For NBD-F derivatives, excitation is at 470 nm and emission at 530 nm. nih.gov This method is highly sensitive, with detection limits reported to be in the low nanomolar range (e.g., 5 nM) for methylarginines and femtomole levels (e.g., 10 fmol for L-NMMA). nih.govnih.gov The assays demonstrate good linearity over a range of concentrations, making them suitable for quantifying these compounds in biological samples like plasma, urine, and cell culture media. nih.govnih.gov

Table 1: HPLC with Fluorescence Detection Parameters for Methylarginine (B15510414) Analysis

| Parameter | Finding | Citation |

|---|---|---|

| Derivatization Agent | o-phthaldialdehyde (OPA) | nih.gov |

| Derivatization Agent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | nih.gov |

| Separation Columns | Cation exchange and reversed-phase | nih.gov |

| Detection Wavelengths (OPA) | Excitation: 340 nm, Emission: 455 nm | nih.gov |

| Detection Wavelengths (NBD-F) | Excitation: 470 nm, Emission: 530 nm | nih.gov |

| Detection Limit (L-NMMA) | 10 fmol | nih.gov |

| Linearity Range | 0.1 to 10 µM for methylarginines | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of methylarginines due to its high selectivity and sensitivity. nih.govnih.gov This method often requires minimal sample preparation, which typically involves protein precipitation with an organic solvent like acetonitrile (B52724), followed by centrifugation. nih.govnorthwestern.edu In some protocols, solid-phase extraction (SPE) on cation-exchange columns is used for sample clean-up and enrichment. researchgate.net

The separation of arginine and its methylated derivatives is commonly performed using reversed-phase HPLC or hydrophilic interaction chromatography (HILIC). northwestern.edunih.gov An isocratic HPLC method with a silica-based analytical column can effectively separate the compounds. northwestern.edu Following chromatographic separation, the analytes are ionized, typically using positive electrospray ionization (ESI), and detected by the mass spectrometer in the multiple-reaction monitoring (MRM) mode. northwestern.eduoup.com MRM allows for highly specific quantification by monitoring a specific precursor ion to product ion transition for each analyte. northwestern.edu For example, the transition for ADMA and SDMA is often monitored at m/z 203 to m/z 70. nih.govnorthwestern.edu The use of stable isotope-labeled internal standards, such as ADMA-d7 and 13C6-arginine, is crucial for accurate quantification. nih.govnorthwestern.edu

This technique offers excellent precision and accuracy, with the ability to measure concentrations in small sample volumes, such as 50 µL of plasma. nih.govnorthwestern.edu

Table 2: LC-MS/MS Parameters for Methylarginine Quantification

| Parameter | Finding | Citation |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile or solid-phase extraction. | nih.govnorthwestern.eduresearchgate.net |

| Chromatography | Isocratic HPLC on a silica (B1680970) column or HILIC. | northwestern.edunih.gov |

| Ionization Mode | Positive electrospray ionization (ESI). | oup.com |

| Detection Mode | Multiple-reaction monitoring (MRM). | nih.govnorthwestern.edu |

| MRM Transition (ADMA/SDMA) | m/z 203 → m/z 70 | nih.govnorthwestern.edu |

| Internal Standards | ADMA-d7, 13C6-arginine. | nih.govnorthwestern.edu |

| Sample Volume | As low as 5-50 µL of plasma. | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the parallel detection and quantification of arginine and its methylated derivatives. jove.com A key advantage of NMR is that it is inherently quantitative, highly reproducible, and robust. jove.com

Sample preparation for NMR analysis of methylarginines from complex biological matrices like tissues or cell lysates involves protein hydrolysis to release the free amino acids. jove.comnih.gov This is followed by a crucial purification and enrichment step using solid-phase extraction (SPE) to remove interfering substances such as other amino acids, lipids, and nucleic acids. nih.gov

The quantification is typically performed using 1H-NMR spectroscopy. jove.com The measurements can be carried out on standard NMR spectrometers (e.g., 600 MHz), provided there is sufficient sensitivity and no signal overlap for the target compounds. jove.com The sensitivity for ADMA using this method is reported to be around 100 nmol/L. nih.gov This protocol allows for the robust analysis of the arginine methylome from a wide range of biological samples. nih.gov

Besides HPLC, other separation techniques are employed for the analysis of methylarginines. Capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) are notable examples. nih.govnih.gov These methods offer rapid analysis times and high separation efficiency. nih.gov

In these techniques, the methylarginines are derivatized to make them detectable by laser-induced fluorescence (LIF). nih.govnih.gov Common derivatizing agents include naphthalene-2,3-dicarboxaldehyde (NDA) and fluorescein (B123965) isothiocyanate (FITC). nih.govnih.gov

Using CE, baseline resolution of SDMA, ADMA, MMA, and arginine can be achieved in under 8 minutes. nih.gov MEKC, which uses a surfactant like deoxycholic acid in the running buffer, is particularly effective for separating the isomeric dimethylarginine derivatives (symmetric and asymmetric) with baseline resolution. nih.gov These electrophoretic methods are highly sensitive, with detection limits in the nanomolar range, which is well below their expected physiological concentrations in plasma. nih.gov For instance, on-chip CE has achieved detection limits of approximately 10 nM for each methylarginine species. nih.gov

Table 3: Electrophoretic Techniques for Methylarginine Analysis

| Technique | Derivatization Agent | Detection Method | Key Feature | Citation |

|---|---|---|---|---|

| Capillary Electrophoresis (CE) | Naphthalene-2,3-dicarboxaldehyde (NDA) | Laser-Induced Fluorescence (LIF) | Rapid separation ( < 8 min) | nih.gov |

| Micellar Electrokinetic Chromatography (MEKC) | 4-fluoro-7-nitrobenzofurazan | Laser-Induced Fluorescence (LIF) | Baseline resolution of ADMA and SDMA | nih.gov |

| Capillary Electrophoresis (CE) | Fluorescein isothiocyanate (FITC) | Laser-Induced Fluorescence (LIF) | Separation of methylated arginine derivatives in ~10 min | nih.gov |

| Microchip Electrophoresis (MCE) | Naphthalene-2,3-dicarboxaldehyde (NDA) | Laser-Induced Fluorescence (LIF) | Baseline resolution in 3 min; ~10 nM detection limits | nih.gov |

In Vitro Experimental Models

In vitro models, particularly cell culture systems, are indispensable tools for investigating the intricate details of arginine metabolism and the functional consequences of altered methylarginine levels on cellular pathways like nitric oxide synthesis.

A variety of cell lines are utilized to model different physiological contexts and to study the regulation of NOS activity and arginine metabolism. These include endothelial cells, which are a primary source of vascular nitric oxide, and macrophage-like cells, which express inducible NOS in response to inflammatory stimuli. nih.govresearchgate.netpnas.org Other cell types like hepatocytes (e.g., BNL CL2) and adipocytes (e.g., 3T3-L1) are also used to investigate the metabolic effects of L-arginine and its derivatives. kent.ac.uk Furthermore, neuronal cell lines such as NSC-34 are employed to study arginine transport and nNOS regulation in the context of neurodegenerative diseases. nih.gov

In these cell culture systems, researchers can manipulate the extracellular concentration of L-arginine and its inhibitors, including this compound, to study the effects on various cellular processes. nih.govmedchemexpress.com For example, studies have shown that this compound acts as a selective inhibitor of L-arginine uptake. medchemexpress.com

Experiments often involve treating cells with L-arginine, with or without NOS inhibitors like NG-nitro-L-arginine methyl ester (L-NAME) or L-NMMA, and then measuring outcomes such as nitric oxide production, cell proliferation, and the expression of key metabolic enzymes. nih.govpnas.orgkent.ac.uk For instance, studies in cultured rat aortic smooth muscle cells have used L-NMMA to demonstrate the role of the arginine-NO pathway in regulating cell proliferation. pnas.org In cybrid cells with a mitochondrial DNA mutation, treatment with L-arginine was found to reduce intracellular NO concentration and protein nitration. nih.gov Similarly, supplementing the culture medium of liver and adipocyte cell lines with L-arginine has been shown to impact NO production and the expression of key metabolic regulators like AMPK and ACC-1. kent.ac.uk

These cell-based assays provide a controlled environment to dissect the molecular mechanisms by which this compound and other methylated arginines influence cellular function.

Co-culture and Microenvironment Models in this compound Research

Co-culture and microenvironment models are instrumental in dissecting the complex cellular interactions and signaling pathways influenced by this compound (L-NMMA) and related compounds. These in vitro systems allow researchers to simulate physiological and pathological conditions by growing different cell types together, thereby providing insights into the interplay that governs tissue function and disease progression.

One area of investigation involves the intestinal barrier. Researchers have utilized co-culture models of intestinal epithelial cells (such as the IPEC-J2 swine cell line) and peripheral blood mononuclear cells (PBMCs) to mimic the gut environment. researchgate.net These models are used to study the effects of inflammatory stimuli and the modulatory role of amino acids like arginine. researchgate.net For instance, studies have explored how arginine deprivation or supplementation affects nitric oxide (NO) release and cell viability in these co-cultures, providing a framework to understand how L-NMMA, as an inhibitor of NO synthase (NOS), might impact intestinal health and inflammation. researchgate.net

In the context of cancer research, co-culture systems have been employed to understand the tumor microenvironment. The interaction between tumor cells and other cell types, such as endothelial cells or immune cells, is critical for tumor growth and metastasis. Studies have used co-cultures of human colon carcinoma cells (Caco-2) with activated rat aortic endothelial cells to demonstrate that NO produced by the endothelial cells can inhibit tumor cell proliferation. physiology.org The use of NOS inhibitors like L-NMMA in such models helps to confirm that this cytostatic effect is indeed mediated by the arginine-NO pathway. physiology.org Furthermore, the tumor microenvironment is characterized by complex metabolic interactions, including the metabolism of arginine by enzymes like arginase and NOS. mdpi.com The interplay between cancer cells, M2 macrophages, and myeloid-derived suppressor cells (MDSCs) in the microenvironment leads to arginine depletion, which can suppress the anti-tumor activity of T-cells. mdpi.com Models that recreate this microenvironment are essential for evaluating the therapeutic potential of modulating arginine metabolism.

Neurodegenerative disease research also benefits from co-culture models. For example, to study amyotrophic lateral sclerosis (ALS), motor neuron-like cell lines (NSC-34) are used. mdpi.com Research into the transport of L-arginine and the effects of its analogs like L-NMMA in these cells helps to elucidate the role of the L-arginine-NO pathway in neuronal health and disease. mdpi.com Studies have shown that L-NMMA can inhibit L-arginine uptake in these neuronal cell lines, indicating the involvement of specific amino acid transporters (system y+) and suggesting a potential mechanism by which NO signaling could be disrupted in neurodegenerative conditions. mdpi.com

These models, by recreating cellular microenvironments, provide a powerful platform to study the specific effects of this compound on cell-cell communication, barrier function, and disease-specific pathologies.

In Vivo Animal Models

In vivo animal models are indispensable for understanding the physiological and pathophysiological effects of this compound in a whole-organism context. These models, ranging from rodents to larger animals, have been crucial in elucidating its role in cardiovascular regulation, organ injury, and systemic inflammatory conditions like sepsis.

Rodent models, particularly rats and mice, are extensively used to study hypertension and associated end-organ damage due to their cost-effectiveness, short gestation period, and amenability to genetic manipulation. ahajournals.org The administration of this compound or its analog, Nω-nitro-L-arginine methyl ester (L-NAME), is a well-established method for inducing NO-deficient hypertension. cardiologyres.orgnih.gov

Chronic inhibition of nitric oxide synthase (NOS) with L-NAME in rats leads to a significant and sustained increase in blood pressure. ahajournals.orgcardiologyres.orgscience.gov This model effectively mimics severe hypertension, characterized by renal vasoconstriction, renal dysfunction, and hypertensive microangiopathy. ahajournals.org Studies have shown that L-NAME-induced hypertension is associated with the activation of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS), as well as increased oxidative stress and structural alterations in the vascular wall. ahajournals.org In Sprague-Dawley rats, chronic L-NAME treatment has been shown to induce not only hypertension but also disorders of hepatic fatty acid metabolism and intestinal pathophysiology, including increased intestinal permeability. nih.gov

In mice, L-NAME administration is also a recognized model for cardiovascular research. It has been used to study the progression from endothelial dysfunction to vascular smooth muscle cell dysfunction. frontiersin.org Research in C57Bl/6 mice has demonstrated that aortic stiffening precedes the development of hypertension and cardiac hypertrophy in L-NAME-treated animals, suggesting that arterial stiffness is an early event in this model of cardiovascular disease. frontiersin.org The L-NAME mouse model has also been utilized to mimic key features of preeclampsia, a hypertensive disorder of pregnancy, leading to elevated blood pressure, fetal growth restriction, and increased inflammatory markers. researchgate.net

Furthermore, these rodent models are crucial for investigating therapeutic interventions. For example, studies in Dahl salt-sensitive rats, a genetic model of hypertension, have used L-NMMA as a probe to demonstrate that dietary salt intake affects NO activity. researchgate.net In these rats, supplementation with L-arginine, the substrate for NOS, was shown to decrease blood pressure. researchgate.net Similarly, research on rats with L-NAME-induced hypertension has explored the effects of various treatments, such as resistance training or natural extracts, on blood pressure and vascular function. science.gov These models have also been pivotal in studying ischemia-reperfusion injury. In skeletal muscle of rats, L-arginine treatment was found to reduce injury by altering the kinetics of NO and superoxide (B77818) release. ahajournals.org An ex vivo perfusion model of rat intestine showed that L-arginine could prevent ischemic injury, an effect that was blocked by L-NAME. uniba.it

Interactive Table: Key Findings in Rodent Models of Hypertension and Organ Injury

| Model | Compound Used | Key Findings | Reference(s) |

|---|---|---|---|

| Wistar Rats | L-NAME | Long-term treatment caused a >60 mm Hg increase in systolic BP, renal vasoconstriction, and features of malignant hypertension. | ahajournals.org |

| Sprague-Dawley Rats | L-NAME | Induced hypertension, liver injury, and disordered hepatic lipid metabolism. | nih.gov |

| C57Bl/6 Mice | L-NAME | Aortic stiffening preceded hypertension; disease mechanism shifted from early endothelial dysfunction to late-term vascular smooth muscle cell dysfunction. | frontiersin.org |

| Dahl Salt-Sensitive Rats | L-NMMA / L-arginine | L-NMMA infusion acutely increased blood pressure; oral L-arginine prevented salt-sensitive hypertension. | researchgate.net |

| Metabolic Syndrome Rats (DS/obese) | L-arginine | L-arginine supplementation alleviated hypertension and cardiac mitochondrial abnormalities. | nih.gov |

Large Animal Models (Dogs, Sheep) in Sepsis and Hypotension Research

Large animal models, such as dogs and sheep, are often employed in sepsis and hypotension research because their cardiovascular and systemic inflammatory responses can more closely mimic human conditions. nih.govfrontiersin.org These models have been critical in evaluating the hemodynamic consequences of inhibiting nitric oxide synthesis with this compound during systemic vasodilation.

In canine models of endotoxic shock, the administration of L-NMMA has been shown to effectively reverse hypotension. nih.gov In one study, endotoxin (B1171834) administration in anesthetized beagle dogs led to a 25% decrease in mean arterial pressure, which was restored by L-NMMA. nih.gov However, this restoration of blood pressure was accompanied by a significant decrease in cardiac output and femoral arterial blood flow, suggesting that the widespread vasoconstriction caused by NOS inhibition could be detrimental despite the improved pressure readings. nih.gov Another study in awake dogs investigated the effects of L-NMMA on tumor necrosis factor (TNF)-induced cardiovascular dysfunction, a key aspect of sepsis. nih.gov L-NMMA, alone or with TNF, decreased stroke volume and cardiac index. nih.gov While L-NMMA increased preload, which initially seemed to offer a beneficial effect, this was abolished by fluid loading, revealing the underlying cardiac depressant effects. nih.gov

Ovine (sheep) models are also widely used for sepsis research, as sheep are highly sensitive to bacterial endotoxins, similar to humans. nih.gov These models allow for long-term monitoring under intensive care conditions, making them suitable for studying the progression of septic shock and the effects of therapeutic interventions. nih.govresearchgate.net Research in septic sheep has investigated the combined effects of L-NMMA and vasopressors like noradrenaline. researchgate.net These studies help to understand how inhibiting the NO pathway interacts with standard vasopressor therapies used in clinical settings to manage septic shock. While specific data on L-NMMA's standalone effect in some recent ovine models is part of broader investigations, the context provided by these models is crucial for preclinical assessment. researchgate.netresearchgate.net Swine models are also emerging as a valuable tool for studying interorgan arginine metabolism during sepsis, highlighting a metabolic shift towards arginine breakdown via arginase rather than the NO pathway in the early stages of infection. usda.gov

Interactive Table: Hemodynamic Effects of L-NMMA in Large Animal Models

| Animal Model | Condition | Key Hemodynamic Effects of L-NMMA | Reference(s) |

|---|---|---|---|

| Beagle Dog | Endotoxic Shock | Increased mean arterial pressure and systemic vascular resistance; Decreased cardiac output and femoral arterial blood flow. | nih.gov |

| Beagle Dog | TNF-induced Hypotension | Decreased stroke volume, cardiac index, and oxygen delivery; Increased pulmonary capillary wedge pressure and central venous pressure. | nih.gov |

| Sheep | Sepsis | Studied in combination with noradrenaline to assess effects on hemodynamics and regional blood flow. | researchgate.net |

Human Studies and Clinical Observations

While much of the research on this compound is preclinical, there have been translational studies and clinical observations that explore its effects and potential as a biomarker in humans.

Translational research has aimed to apply the findings from animal models to human diseases characterized by pathological vasodilation, such as septic shock and cytokine-induced hypotension. A key area of investigation has been the use of L-NMMA to counteract severe hypotension by inhibiting nitric oxide (NO) overproduction.

A pilot clinical study investigated the effects of L-NMMA in patients with metastatic renal cell carcinoma who developed severe hypotension during high-dose interleukin-2 (B1167480) (IL-2) therapy. nih.gov The administration of L-NMMA resulted in a significant increase in mean blood pressure and systemic vascular resistance. nih.gov This was accompanied by a decrease in the cardiac index, mirroring findings in large animal models. nih.govnih.gov These results provided early clinical evidence that inhibiting NO synthesis could reverse cytokine-induced shock in humans. nih.gov

The broader context for this research comes from the "L-arginine paradox," where supplemental L-arginine can sometimes increase NO production and improve endothelial function even when baseline arginine levels are not deficient. mdpi.com This has led to numerous clinical studies on L-arginine supplementation for various cardiovascular conditions, including hypertension, coronary heart disease, and heart failure. mdpi.com For example, oral L-arginine supplementation in patients with chronic heart failure was shown to improve clinical symptoms and increase cardiac output fraction, which was associated with an increase in serum NO concentrations. mdpi.com Observations from these L-arginine studies provide the physiological counterpoint to studies using L-NMMA, reinforcing the central role of the L-arginine-NO pathway in human vascular regulation.

The assessment of compounds related to the L-arginine-NO pathway as biomarkers is an active area of research. While direct measurement of this compound in large clinical cohorts is not widespread, the focus has often been on its close structural analog, asymmetric dimethylarginine (ADMA).

ADMA is an endogenous inhibitor of NOS, and elevated plasma levels of ADMA are considered a significant biomarker for endothelial dysfunction, cardiovascular disease, and mortality risk in critically ill patients. nih.govmdpi.com High ADMA levels are associated with hypertension and are believed to contribute to the pathophysiology of multiple organ failure (MOF) by impairing NO production and organ perfusion. mdpi.com The analytical methods and clinical correlations established for ADMA provide a strong precedent for evaluating other methylated arginines.

This compound itself, though less studied as an endogenous molecule, has been identified in human blood samples through metabolomic analyses. hmdb.ca Its presence in the human body suggests it could be part of the "exposome," reflecting environmental or dietary exposures, or perhaps an uncharacterized metabolic byproduct. hmdb.ca The potential for this compound to function as a biomarker of disease exists, particularly in conditions where arginine transport or metabolism is dysregulated. Given that it is a known inhibitor of the cationic amino acid transporter system y+, its levels could reflect alterations in amino acid transport that occur in various pathological states. mdpi.commedchemexpress.com Further research is needed to determine if endogenous or exogenous this compound levels correlate with specific human diseases in a way that would make it a useful clinical biomarker.

Therapeutic and Clinical Implications of N2 Methyl L Arginine Modulation

Potential Therapeutic Applications of N2-Methyl-L-arginine

Management of Septic Shock and Hypotension

In septic shock, an overproduction of nitric oxide contributes to severe vasodilation and profound hypotension that is often refractory to conventional vasopressor therapies. nih.govnih.gov L-NMMA, as a competitive inhibitor of nitric oxide synthase, has been investigated as a therapeutic agent to counteract this excessive vasodilation and restore vascular tone.

Clinical studies have demonstrated that the administration of L-NMMA in patients with septic shock can lead to a dose-dependent increase in mean arterial pressure (MAP) and systemic vascular resistance. nih.govnih.gov In one study involving patients with severe sepsis and hypotension, L-NMMA administration resulted in a significant increase in MAP from a baseline of 80.9 (SEM 2.9) to 100.5 (SEM 6.1) mm Hg. nih.gov This was accompanied by an increase in systemic vascular resistance from 547 (SEM 92) to 889 (143) dyne.s.cm-5. nih.gov Another multicentered, randomized, placebo-controlled study involving 312 patients with septic shock found that resolution of shock at 72 hours was achieved by 40% of patients in the L-NMMA group compared to 24% in the placebo group. researchgate.net Case reports have also documented successful reversal of severe and prolonged hypotension in septic patients following L-NMMA treatment, allowing for the cessation of high-dose catecholamines. nih.gov

However, the increase in blood pressure is often associated with a decrease in cardiac output. nih.govnih.gov In one instance, cardiac output dropped to 68% of the initial value following L-NMMA administration. nih.gov This reduction in cardiac output raises concerns about potentially compromising tissue perfusion, highlighting a critical consideration in the therapeutic use of L-NMMA for septic shock. nih.gov

Interactive Data Table: Hemodynamic Effects of L-NMMA in Septic Shock

| Parameter | Baseline Value | Value after L-NMMA | Percentage Change |

| Mean Arterial Pressure (mmHg) | 80.9 (SEM 2.9) | 100.5 (SEM 6.1) | +24.2% |

| Systemic Vascular Resistance (dyne.s.cm-5) | 547 (SEM 92) | 889 (143) | +62.5% |

| Cardiac Output (L/min) | 11.2 (2.1) | 8.9 (1.9) | -20.5% |

Data sourced from a randomized, double-blind, placebo-controlled investigation in 12 patients with severe sepsis associated with hypotension. nih.gov

Role in Hypertension Management

Given its ability to induce vasoconstriction by inhibiting NO synthesis, L-NMMA has been instrumental in research aimed at understanding the role of nitric oxide in blood pressure regulation. Studies in healthy individuals have shown that systemic administration of L-NMMA leads to an increase in blood pressure. nih.govmayoclinic.org This effect underscores the critical role of endogenous NO in maintaining a vasodilated state under normal physiological conditions. nih.gov

In experimental models of hypertension, such as spontaneously hypertensive rats, L-NMMA induced dose-related increases in mean arterial pressure. However, there were no significant quantitative differences in the hemodynamic responses to L-NMMA between hypertensive and normotensive rats, suggesting that a reduced basal NO tone may not be the primary factor contributing to the elevated blood pressure in this model of genetic hypertension.

While L-NMMA itself is not used as a treatment for hypertension due to its pressor effects, research involving its use has paved the way for exploring therapeutic strategies that target the L-arginine-NO pathway to lower blood pressure. For instance, supplementation with L-arginine, the substrate for NO synthesis, has been studied for its potential antihypertensive effects. nih.govnih.govresearchgate.net

Potential in Heart Failure Management

The role of nitric oxide in heart failure is complex, with evidence suggesting both beneficial and detrimental effects. In the context of heart failure, increased NO production has been implicated in the pathophysiology of cardiac dysfunction. nih.gov This has led to the investigation of NOS inhibitors like L-NMMA as a potential therapeutic intervention.

In patients with cardiogenic shock, a severe form of heart failure, L-NMMA administration was shown to be safe and to have favorable clinical and hemodynamic effects. ahajournals.org One study reported that within 10 minutes of L-NMMA administration, mean arterial pressure increased significantly from 76±9 to 109±22 mm Hg, a 43% increase. ahajournals.org This was accompanied by a notable increase in urine output. ahajournals.org However, the cardiac index initially decreased. ahajournals.org

Conversely, in patients with dilated cardiomyopathy, intracoronary infusion of L-NMMA did not affect basal contractile function. nih.gov Interestingly, some research suggests that NO may have a modest positive inotropic effect in the normal heart, an effect that appears to be lost in patients with heart failure. nih.gov Furthermore, studies have shown that L-NMMA can potentiate the positive inotropic response to β-adrenergic agonists like dobutamine (B195870) in patients with left ventricular dysfunction. ahajournals.org This suggests that inhibiting NO production could enhance the effectiveness of certain heart failure medications. ahajournals.org